molecular formula C14H22FN B8150759 2-Fluoro-4-octylaniline

2-Fluoro-4-octylaniline

Cat. No.: B8150759
M. Wt: 223.33 g/mol
InChI Key: JWVKJJKNVKPRMU-UHFFFAOYSA-N
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Description

2-Fluoro-4-octylaniline: is an organic compound with the molecular formula C14H22FN It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by an octyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-octylaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically starts with 2-fluoronitrobenzene and involves the following steps:

    Nucleophilic Substitution: The reaction of 2-fluoronitrobenzene with an octylamine under basic conditions to form 2-fluoro-4-octylnitrobenzene.

    Reduction: The reduction of the nitro group to an amino group using a reducing agent such as in the presence of .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 2-fluoro-4-octylnitrobenzene using a palladium on carbon catalyst under hydrogen gas. This method offers high yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-octylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The fluorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as or can be used.

    Reduction: Reagents like or are commonly employed.

    Substitution: Nucleophiles such as or can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-fluoro-4-octylnitrobenzene.

    Reduction: Formation of 2-fluoro-4-octylbenzene.

    Substitution: Formation of 2-hydroxy-4-octylaniline or 2-alkoxy-4-octylaniline.

Scientific Research Applications

2-Fluoro-4-octylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-octylaniline involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. The octyl group provides hydrophobic interactions, enhancing the compound’s ability to penetrate lipid membranes. These properties make it a valuable compound in medicinal chemistry for designing drugs with improved pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the octyl group, making it less hydrophobic.

    4-Octylaniline: Lacks the fluorine atom, resulting in different reactivity and binding properties.

    2-Fluoro-4-methylaniline: Has a methyl group instead of an octyl group, affecting its hydrophobicity and molecular interactions.

Uniqueness

2-Fluoro-4-octylaniline is unique due to the combination of the fluorine atom and the octyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and specific reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-octylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11H,2-8,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVKJJKNVKPRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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